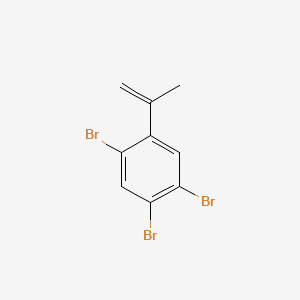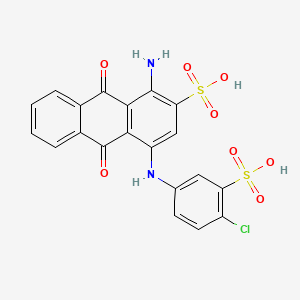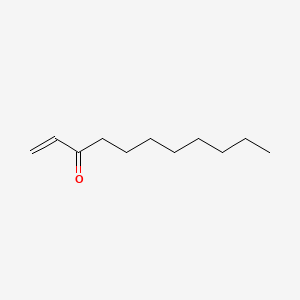
1-Undecen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Undecen-3-one is an organic compound with the molecular formula C₁₁H₂₀O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) attached to an alkyl chain. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in fragrance formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Undecen-3-one can be synthesized through several methods. One common approach involves the oxidation of 1-undecene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled conditions to ensure the selective formation of the ketone .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic processes that involve the dehydrogenation of 1-undecanol. This method is preferred due to its efficiency and scalability. The reaction is carried out in the presence of a suitable catalyst, such as copper or palladium, at elevated temperatures .
Análisis De Reacciones Químicas
Types of Reactions
1-Undecen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of this compound can yield the corresponding alcohol, 1-undecanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbonyl group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 1-Undecanol.
Substitution: Various substituted ketones and alcohols.
Aplicaciones Científicas De Investigación
1-Undecen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1-Undecen-3-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. In antimicrobial applications, this compound disrupts the cell membrane integrity of microorganisms, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
1-Undecene: An unsaturated hydrocarbon with a similar alkyl chain but lacking the carbonyl group.
1-Undecanol: The corresponding alcohol of 1-Undecen-3-one, with a hydroxyl group instead of a carbonyl group.
Undecanoic acid: The carboxylic acid derivative of this compound.
Uniqueness
This compound is unique due to its ketone functional group, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
42832-47-3 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
undec-1-en-3-one |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-9-10-11(12)4-2/h4H,2-3,5-10H2,1H3 |
Clave InChI |
ADDGAKQSFRASOV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



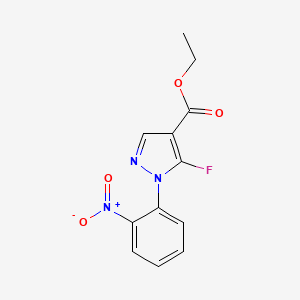
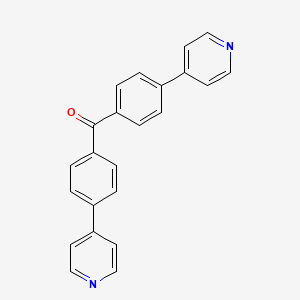
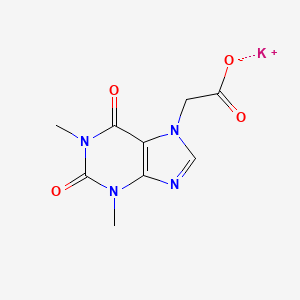
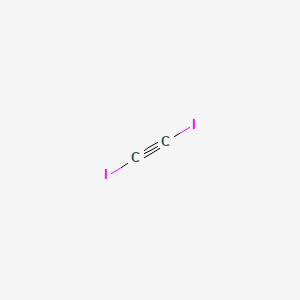
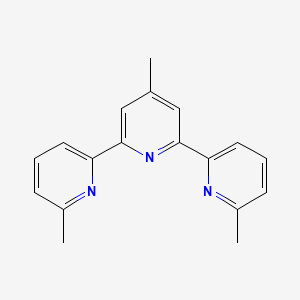
![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)
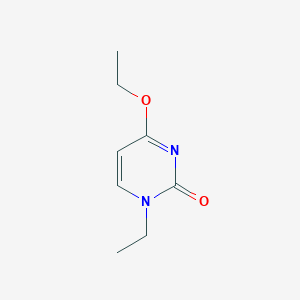
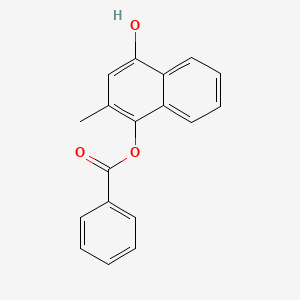
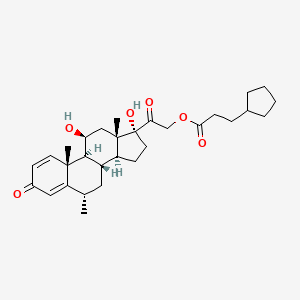
![1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride](/img/structure/B13749473.png)
